molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Numéro de catalogue B2757665
Numéro CAS: 338773-18-5
Poids moléculaire: 383.16
Clé InChI: FUILHHRFFGNVHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 2,4-dichlorophenyl group attached at one position and a trifluoromethyl-substituted triazolo group at another position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens (chlorine and fluorine) might increase its density and boiling point compared to other organic compounds .

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on isomeric quinolines related to triazoloquinoxaline compounds has highlighted the importance of specific structural motifs, including cage-type dimers and π-π interactions, which contribute to the stability and properties of these compounds. These interactions are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (de Souza et al., 2015).

Therapeutic Potential

  • Antidepressant and Adenosine Receptor Antagonism: A novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has shown potent activity as adenosine receptor antagonists and exhibits promising therapeutic potential as rapid-onset antidepressants (Sarges et al., 1990).
  • Antimicrobial Agents: Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity, demonstrating potent antibacterial effects compared to standard treatments (Badran et al., 2003).

Novel Synthetic Methodologies and Applications

  • A study on the combination of benzotriazole and quinoxaline units in acceptor monomers for electrochemical polymerization revealed polymers with promising optoelectronic properties, including p- and n-type doping capabilities and broad absorption spectra, making them suitable for various optoelectronic applications (Ozdemir et al., 2012).

Anticancer Activity

  • AMPA Receptor Antagonists: Compounds designed as AMPA receptor antagonists based on the triazoloquinoxaline structure have shown significant selectivity and activity, suggesting their potential in therapeutic interventions (Catarzi et al., 2004).
  • Novel benzothiazole-based triazoloquinoxalines have been synthesized and characterized for their antioxidant activity, with some compounds showing potential for further pharmacological exploration due to their significant activity (Gadhave & Kuchekar, 2019).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some quinoxaline derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Orientations Futures

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Propriétés

IUPAC Name

1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILHHRFFGNVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.